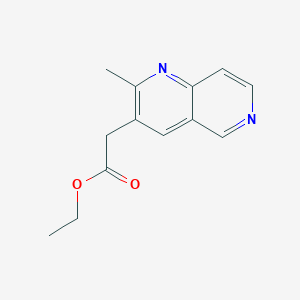

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

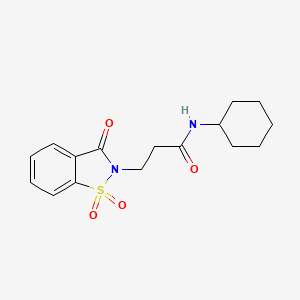

Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate is a chemical compound with the CAS Number: 862546-10-9 . It has a molecular weight of 230.27 . The IUPAC name for this compound is ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate . The physical form of this compound is a light-red to brown solid .

Synthesis Analysis

The synthesis of 1,6-naphthyridin-2(1H)-ones, a subfamily that includes more than 17,000 compounds, has been covered in various studies . The synthetic methods used for their synthesis often start from a preformed pyridine or pyridone ring .Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is based on a fused system of two pyridine rings . There are six positional isomers with different locations of nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridin-2(1H)-ones have been explored in various studies . Multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Physical And Chemical Properties Analysis

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is a light-red to brown solid . It has a molecular weight of 230.27 .Aplicaciones Científicas De Investigación

Anticancer Applications

1,6-Naphthyridines, including derivatives like Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate, have shown promising anticancer properties . They have been studied for their efficacy in inhibiting the growth of various cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies suggest that specific functionalization of the naphthyridine core can lead to significant anticancer activity.

Antiviral Applications

These compounds have also been explored for their anti-HIV properties. The ability to inhibit the replication of the human immunodeficiency virus makes them valuable in the field of antiviral drug development .

Antimicrobial Applications

The antimicrobial activity of 1,6-naphthyridines extends the potential use of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate in developing new antibiotics. This is particularly important in the era of increasing antibiotic resistance .

Analgesic and Anti-inflammatory Applications

Research has indicated that derivatives of 1,6-naphthyridines can be effective in pain management and reducing inflammation, making them potential candidates for new analgesic and anti-inflammatory drugs .

Antioxidant Applications

The antioxidant properties of these compounds contribute to their protective effects against oxidative stress, which is implicated in various diseases .

Diagnostic Applications

Naphthyridines have been utilized in diagnostic applications, particularly in the design of diagnostic agents and tools due to their specific binding properties .

Photophysical Applications

In the field of photophysics, these compounds are of interest for their unique light-absorption and emission properties, which can be harnessed in the development of photophysical tools .

Material Science Applications

The structural and chemical properties of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate make it a compound of interest in material science, particularly in the synthesis of new materials with specific electronic or mechanical properties .

Mecanismo De Acción

Target of Action

The primary target of Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is the Poly-ADP-ribose-polymerase (PARP) family of proteins, specifically PARP1 . PARP1 plays a crucial role in DNA repair and genomic stability.

Mode of Action

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate interacts with PARP1, exhibiting high selectivity over other members of the PARP family . This interaction inhibits the function of PARP1, leading to an accumulation of DNA damage in cancer cells, which can result in cell death .

Pharmacokinetics

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate has excellent pharmacokinetics in preclinical species . .

Result of Action

The inhibition of PARP1 by Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate leads to an increase in DNA damage in cancer cells. This can result in the death of these cells, providing a potential therapeutic benefit in cancer treatment .

Propiedades

IUPAC Name |

ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUENHHFVDYVZTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2980869.png)

![4-fluoro-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2980870.png)

![N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2980871.png)

![1-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2980872.png)

![8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2980877.png)

![(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980878.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2980883.png)